

# Pharmacological Profile of Linerixibat (GSK2330672): An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Linerixibat*

Cat. No.: *B607791*

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## Executive Summary

**Linerixibat** (formerly GSK2330672) is a potent, orally administered, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). Developed by GlaxoSmithKline, **Linerixibat** is under investigation for the treatment of cholestatic pruritus, a debilitating symptom associated with primary biliary cholangitis (PBC). By blocking the reabsorption of bile acids in the terminal ileum, **Linerixibat** interrupts their enterohepatic circulation, leading to a reduction in systemic bile acid levels, which are implicated as key pruritogens. This guide provides a comprehensive overview of the pharmacological profile of **Linerixibat**, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety, supported by data from preclinical and clinical studies.

## Mechanism of Action

**Linerixibat** exerts its pharmacological effect through the selective inhibition of the ileal bile acid transporter (IBAT), a protein primarily expressed on the apical membrane of enterocytes in the terminal ileum. IBAT is responsible for the reabsorption of approximately 95% of bile acids from the intestinal lumen back into the portal circulation, a process critical for maintaining the bile acid pool.

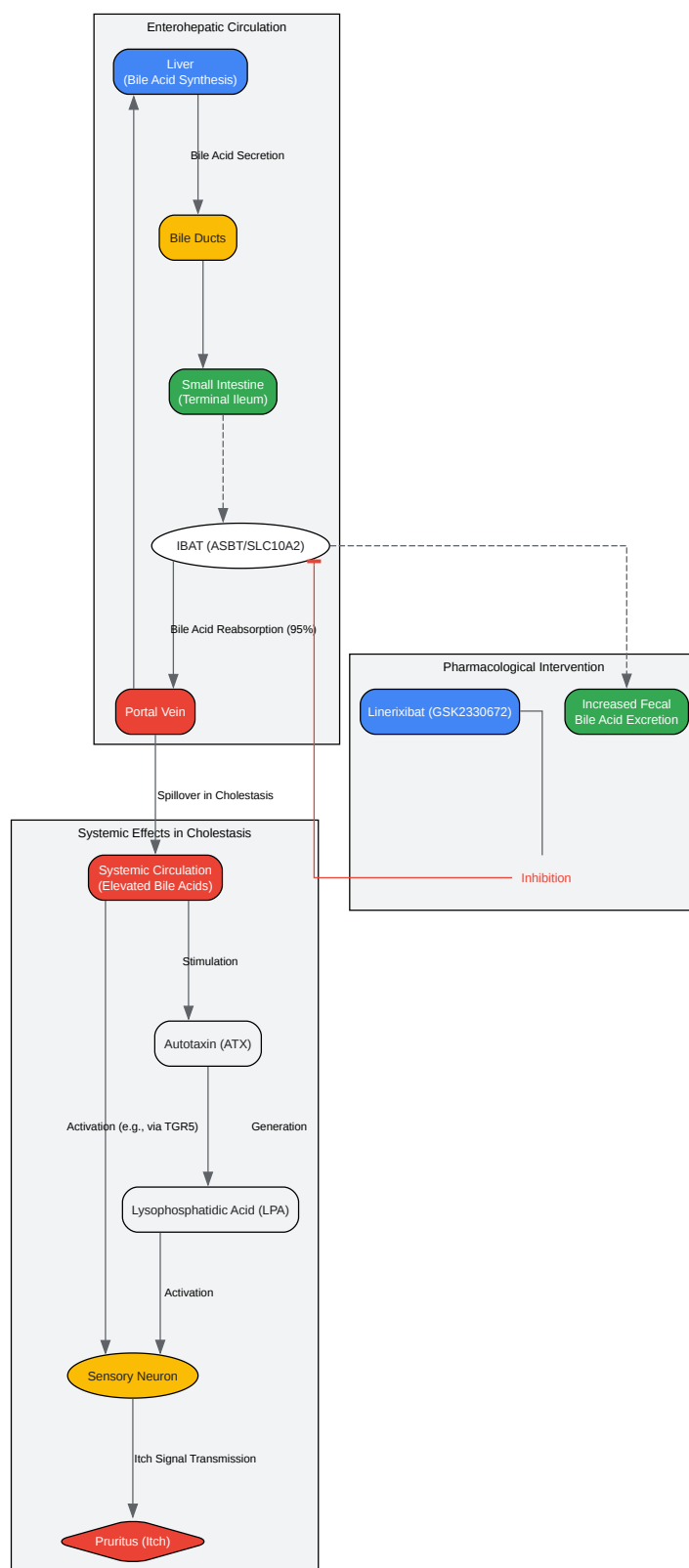
By inhibiting IBAT, **Linerixibat** effectively blocks this reabsorption, leading to:

- Increased fecal excretion of bile acids.
- Reduced return of bile acids to the liver via the portal vein.
- Decreased serum concentrations of total bile acids.

The reduction in systemic bile acid levels is the primary mechanism through which **Linerixibat** is thought to alleviate cholestatic pruritus. Elevated circulating bile acids are considered key pruritogens in cholestatic conditions, although the precise molecular mechanisms of itch induction are still being elucidated. It is hypothesized that bile acids activate various signaling pathways in sensory neurons, leading to the sensation of itch.

## Signaling Pathway of Cholestatic Pruritus and Linerixibat's Point of Intervention

The following diagram illustrates the proposed signaling pathway in cholestatic pruritus and the mechanism of action of **Linerixibat**. In cholestasis, impaired bile flow leads to the accumulation of bile acids in the systemic circulation. These bile acids are believed to contribute to pruritus through direct or indirect mechanisms, potentially involving the activation of G-protein coupled receptors like TGR5 on sensory neurons and the stimulation of autotaxin, which in turn generates lysophosphatidic acid (LPA), another potent pruritogen. **Linerixibat** intervenes at the level of the enterohepatic circulation of bile acids.



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**Caption:** Mechanism of **Linerixibat** in Cholestatic Pruritus.

## Pharmacological Data

### In Vitro Potency

Parameter	Value	Species	Assay System	Reference
IC50	42 nM	Human	Apical Sodium-Dependent Bile Acid Transporter (ASBT) expressing cells	[1]

### Pharmacokinetics in Healthy Volunteers

**Linerixibat** is designed for minimal systemic absorption to restrict its pharmacological action to the gastrointestinal tract. A study in healthy male volunteers characterized its pharmacokinetic profile following oral and intravenous administration.

Parameter	Oral Administration	Intravenous Administration	Reference
Absolute Oral Bioavailability	0.05%	N/A	[2]
Fraction Absorbed (fa)	0.167%	N/A	[2]
Half-life (t1/2)	6-7 hours	0.8 hours	[2]
Systemic Clearance (CL)	N/A	61.9 L/h	[3]
Volume of Distribution (Vd)	N/A	16.3 L	
Primary Route of Elimination	>99% in feces (unchanged)	~80% biliary/fecal, ~20% renal (both >90% unchanged)	

Note: Specific Cmax, Tmax, and AUC values for different oral doses in healthy volunteers are not publicly available in detail.

## Pharmacodynamics

The pharmacodynamic effects of **Linerixibat** are consistent with its mechanism of action.

Biomarker	Effect	Clinical Study	Reference
Serum Total Bile Acids	Dose-dependent reduction	Phase 1, Phase 2a	
Serum 7 $\alpha$ -hydroxy-4-cholesten-3-one (C4)	Dose-dependent increase (marker of bile acid synthesis)	Phase 1, Phase 2a	

## Clinical Efficacy

The efficacy of **Linerixibat** in treating cholestatic pruritus in patients with PBC has been evaluated in several clinical trials.

### Phase 2a Crossover Study (NCT01899703)

This study evaluated the efficacy and safety of **Linerixibat** over a 14-day treatment period.

Endpoint	Result	p-value	Reference
Change from baseline in itch score (NRS)	-57% with Linerixibat vs. placebo	<0.0001	
Reduction in itch score (NRS) vs. placebo	-23%	0.037	
Change from baseline in serum total bile acids	-50%	<0.0001	

### Phase 2b GLIMMER Study (NCT02966834)

This dose-ranging study assessed various once-daily (QD) and twice-daily (BID) regimens of **Linerixibat** over 12 weeks.

Dose Regimen	Mean Reduction in Mean Worst Daily Itch (MWDI) Score from Baseline at Week 16	Reference
Placebo	-1.73	
20 mg QD	-2.19	
90 mg QD	-2.60	
180 mg QD	-2.60	
40 mg BID	-2.86	
90 mg BID	-2.25	

Note: While all **Linerixibat** groups showed a reduction in itch, the primary endpoint of mean change from baseline at week 16 was not statistically significant in the overall intent-to-treat population. However, a post-hoc analysis of the monthly itch score showed significant differences for the 180 mg QD, 40 mg BID, and 90 mg BID doses compared to placebo.

## Phase 3 GLISTEN Study (NCT04950127)

This pivotal trial evaluated the efficacy and safety of **Linerixibat** 40 mg BID over 24 weeks.

Endpoint	Linerixibat 40 mg BID	Placebo	p-value	Reference
LS Mean Difference in Monthly Itch Score (WI-NRS) over 24 weeks	-0.72 (95% CI: -1.15, -0.28)	N/A	0.001	
LS Mean Difference in Itch Score at Week 2	-0.71 (95% CI: -1.07, -0.34)	N/A	<0.001	
LS Mean Difference in Itch-Related Sleep Interference over 24 weeks	-0.53 (95% CI: -0.98, -0.07)	N/A	0.024	
Clinically Meaningful Itch Improvement (≥3-point reduction in WI-NRS) at Week 24	56%	43%	0.043 (nominal)	

## Safety and Tolerability

Across clinical trials, **Linerixibat** has been generally well-tolerated. The most common adverse event is diarrhea, which is consistent with its mechanism of action of increasing bile acids in the colon.

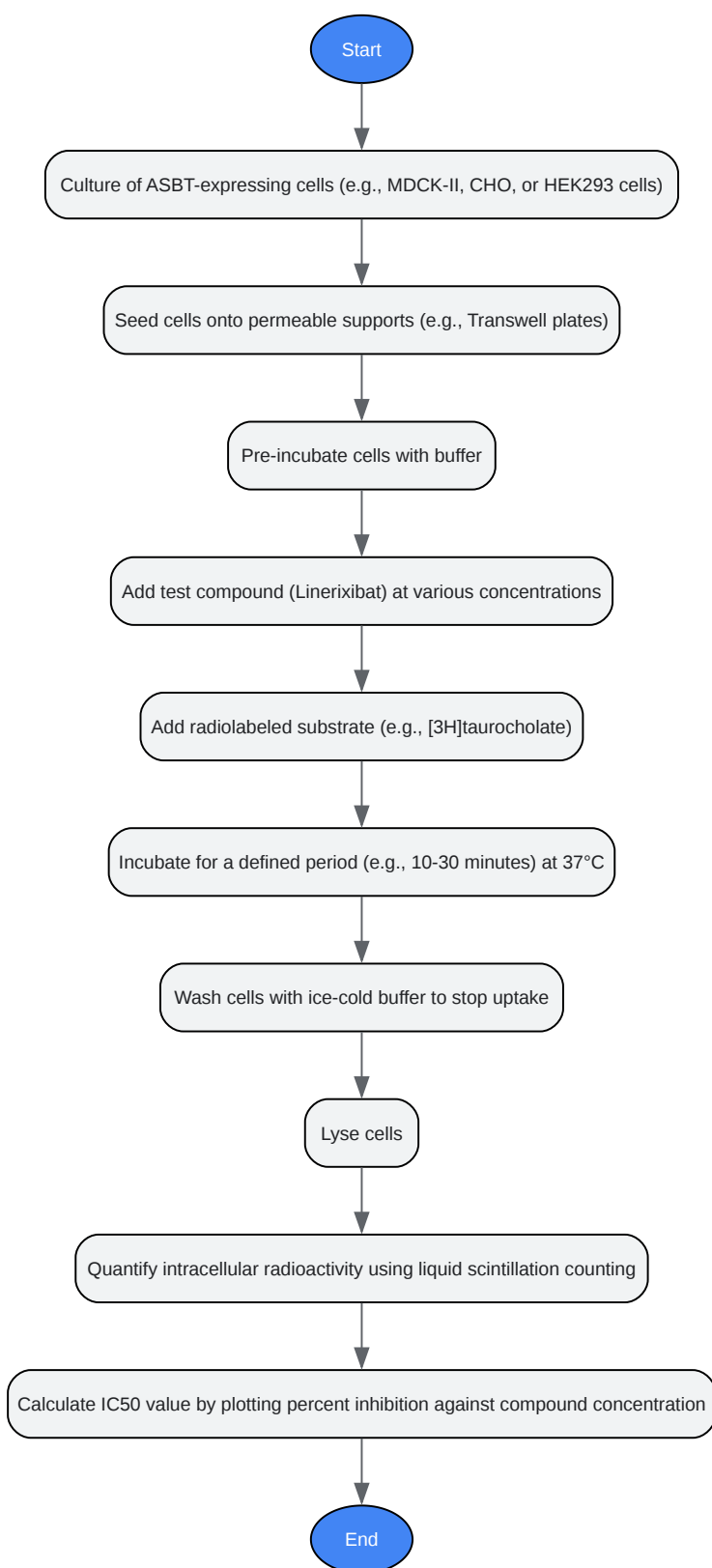
Adverse Event	Frequency	Severity	Reference
Diarrhea	Most frequent, dose-dependent	Mostly mild to moderate	
Abdominal Pain	Reported	Generally mild	

In the GLISTEN trial, discontinuation due to diarrhea was 4% in the **Linerixibat** group versus <1% in the placebo group.

## Experimental Protocols

### In Vitro IBAT (ASBT/SLC10A2) Inhibition Assay

A general protocol for assessing the inhibitory potential of a compound against the apical sodium-dependent bile acid transporter (ASBT) is as follows:

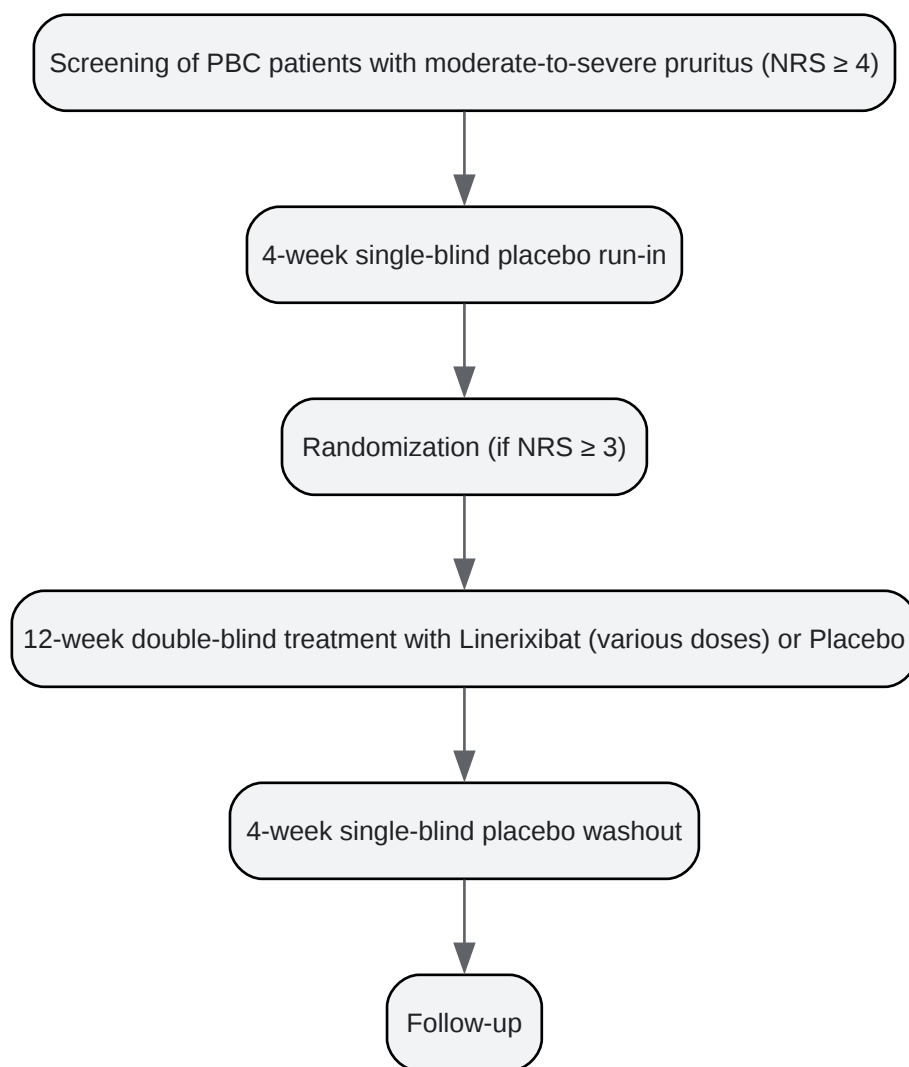


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**Caption:** General Workflow for an In Vitro IBAT Inhibition Assay.

## Clinical Trial Design: GLIMMER (Phase 2b)

The GLIMMER study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.



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**Caption:** Study Design of the Phase 2b GLIMMER Trial.

## Conclusion

**Linerixibat** is a promising, targeted therapy for the treatment of cholestatic pruritus in patients with PBC. Its mechanism of action, focused on the inhibition of IBAT in the terminal ileum, directly addresses the underlying issue of systemic bile acid accumulation. With a pharmacokinetic profile characterized by minimal systemic absorption, **Linerixibat** offers a

localized therapeutic effect. Clinical trials have demonstrated its efficacy in reducing pruritus and improving sleep, with a manageable safety profile. The most common adverse event, diarrhea, is a predictable consequence of its mechanism of action. The positive results from the Phase 3 GLISTEN trial support the potential of **Linerixibat** to become a valuable addition to the therapeutic landscape for patients suffering from the debilitating effects of cholestatic pruritus.

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